molecular formula C66H74N10O10S2 B6297636 THP-NCS CAS No. 1807847-98-8

THP-NCS

Cat. No.: B6297636
CAS No.: 1807847-98-8
M. Wt: 1231.5 g/mol
InChI Key: QNJZPMOAYGHWKR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

THP-NCS, also known as Heptanediamide , is primarily used as a chelator for 68Ga . It has specific reactivity towards amines and is commonly used for peptides and antibodies labeling . The primary targets of this compound are therefore the amines present in these biological molecules.

Mode of Action

The mode of action of this compound involves its interaction with its primary targets, the amines. This suggests that this compound may form a complex with amines, enabling it to function as an efficient chelator for 68Ga .

Biochemical Pathways

It is known that this compound is used in the labeling of peptides and antibodies This suggests that it may play a role in the biochemical pathways involving these molecules

Pharmacokinetics

As a chelator for 68ga, it is likely that the bioavailability of this compound is influenced by its ability to form complexes with amines .

Result of Action

The result of this compound’s action is the formation of a complex with amines, enabling it to function as an efficient chelator for 68Ga . This allows for the labeling of peptides and antibodies, which can be used in various applications, such as in the field of biochemistry and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of THP-NCS involves the conjugation of tris(hydroxypyridinone) with an isothiocyanate group. The reaction conditions are generally mild, often carried out at ambient temperature and neutral pH to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The final product is typically purified through crystallization or chromatography to achieve the desired purity levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of THP-NCS

This compound stands out due to its bifunctional nature, combining the chelating properties of hydroxypyridinone with the reactivity of isothiocyanate. This allows for efficient and specific labeling of biomolecules, making it highly valuable in PET imaging and other diagnostic applications .

Properties

IUPAC Name

N,N'-bis[(1,6-dimethyl-4-oxo-3-phenylmethoxypyridin-2-yl)methyl]-4-[3-[(1,6-dimethyl-4-oxo-3-phenylmethoxypyridin-2-yl)methylamino]-3-oxopropyl]-4-[3-[(4-isothiocyanatophenyl)carbamothioylamino]propanoylamino]heptanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H74N10O10S2/c1-44-34-55(77)62(84-40-47-16-10-7-11-17-47)52(74(44)4)37-68-58(80)26-30-66(73-61(83)29-33-67-65(88)72-51-24-22-50(23-25-51)71-43-87,31-27-59(81)69-38-53-63(56(78)35-45(2)75(53)5)85-41-48-18-12-8-13-19-48)32-28-60(82)70-39-54-64(57(79)36-46(3)76(54)6)86-42-49-20-14-9-15-21-49/h7-25,34-36H,26-33,37-42H2,1-6H3,(H,68,80)(H,69,81)(H,70,82)(H,73,83)(H2,67,72,88)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJZPMOAYGHWKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=C(N1C)CNC(=O)CCC(CCC(=O)NCC2=C(C(=O)C=C(N2C)C)OCC3=CC=CC=C3)(CCC(=O)NCC4=C(C(=O)C=C(N4C)C)OCC5=CC=CC=C5)NC(=O)CCNC(=S)NC6=CC=C(C=C6)N=C=S)OCC7=CC=CC=C7
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H74N10O10S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1231.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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